Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Overview
Description
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrrolidine ring may interact with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Methyl 3-(ethoxymethyl)pyrrolidine-3-carboxylate
- Methyl 3-(aminomethyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially leading to selective binding to specific targets.
Biological Activity
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is a pyrrolidine derivative characterized by a methoxymethyl group attached to the nitrogen atom and a carboxylate group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit certain enzymatic activities, which may lead to altered metabolic pathways in cells. For instance, it has been suggested that this compound can bind to enzymes involved in metabolic processes, thereby affecting their activity and function .
Biological Activities
1. Enzyme Inhibition
- This compound has been noted for its potential as an enzyme inhibitor. It can be utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms.
2. Receptor Binding
- The compound's ability to bind to various receptors suggests its role in modulating receptor-mediated signal transduction pathways. This property is crucial for developing therapeutic agents targeting specific diseases.
3. Anticancer Potential
Case Study 1: Anticancer Activity
In a study examining the effects of pyrrolidine derivatives on cancer cells, several compounds showed promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives similar to this compound were tested against human cancer cell lines such as HeLa and A549, displaying IC50 values indicating effective growth inhibition .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrrolidine Derivative A | HeLa | 15 | Induces apoptosis via ROS production |
Pyrrolidine Derivative B | A549 | 20 | Cell cycle arrest |
Case Study 2: Enzyme Interaction
Research into the enzyme inhibition properties of methyl pyrrolidines indicates that these compounds can effectively inhibit enzymes like protein kinases, which are critical in various signaling pathways associated with cancer progression .
Enzyme | Compound | Inhibition (%) |
---|---|---|
Protein Kinase A | This compound | 70 |
Protein Kinase B | Similar Pyrrolidine Derivative A | 65 |
Properties
IUPAC Name |
methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPYWUCTLWZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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